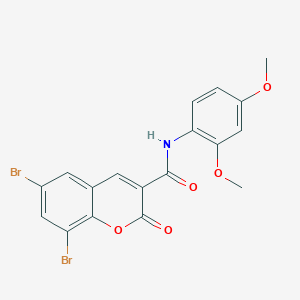

6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

6,8-Dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a brominated chromene backbone and a 2,4-dimethoxyphenyl carboxamide substituent. The 2,4-dimethoxyphenyl group contributes to electronic modulation, influencing solubility and receptor-binding interactions.

Properties

IUPAC Name |

6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2NO5/c1-24-11-3-4-14(15(8-11)25-2)21-17(22)12-6-9-5-10(19)7-13(20)16(9)26-18(12)23/h3-8H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDMUALDTXMQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Bromination: The starting material, 2-oxo-2H-chromene, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at positions 6 and 8.

Amidation: The dibrominated chromene is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for bromination and amidation steps can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group in the chromene ring can yield dihydrochromene derivatives.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromene derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the dimethoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide and its analogs:

Structural and Functional Insights

- Bromine’s higher atomic radius compared to chlorine (e.g., compound ) may enhance binding affinity in hydrophobic pockets .

- Aryl Substituent Variations : The 2,4-dimethoxyphenyl group in the target compound offers electron-donating methoxy groups, contrasting with electron-withdrawing chlorophenyl (compound ) or sulfamoylphenyl (compound ) groups. This difference modulates electronic density on the carboxamide nitrogen, impacting hydrogen-bonding capacity .

- Synthetic Accessibility : Compounds like the target and its analogs are synthesized via condensation reactions (e.g., ), but yields and purity depend on substituent reactivity. For example, brominated precursors may require harsher conditions than chlorinated ones .

Biological Activity

6,8-Dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. These compounds are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H13Br2N O3 |

| Molecular Weight | 451.1 g/mol |

| IUPAC Name | 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |

| InChI Key | WVNWUEVAWGAJKN-UHFFFAOYSA-N |

The biological activity of 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various disease pathways, potentially making it useful in treating conditions such as cancer and inflammation.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways and cellular responses.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways, which is crucial for cancer therapy.

Anticancer Activity

Research has indicated that 6,8-dibromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Study on MCF-7 Cells : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer MCF-7 cells, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. A study evaluated its activity against several bacterial strains and found it effective in inhibiting growth, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the potential therapeutic benefits of this compound:

- Cytotoxicity Assessment : A study conducted on human cancer cell lines (MDA-MB-231 and A549) revealed that the compound exhibited promising cytotoxic activities comparable to established chemotherapeutics like etoposide .

- Mechanistic Insights : Molecular docking studies provided insights into how the compound interacts with target proteins involved in cancer progression. The binding affinity was assessed through computational methods that suggest strong interactions with active sites on these proteins .

Q & A

Q. Key Factors :

- Purity Requirements : Use of column chromatography (silica gel) or recrystallization (e.g., acetone/hexane) for high-purity crystals suitable for X-ray analysis .

- Scale : Microwave-assisted synthesis for small-scale optimization vs. reflux for bulk production .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Advanced Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from bromine and methoxy substituents. Coupling constants (e.g., J = 8–10 Hz for chromene protons) confirm regiochemistry .

- 19F/79Br NMR (if applicable): Detect halogen-environment interactions .

- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- X-ray Crystallography :

What strategies are effective in analyzing contradictory biological activity data across different studies involving this compound?

Data Contradiction Analysis:

- Assay Variability : Compare cell lines (e.g., HeLa vs. MCF-7), concentrations (IC₅₀ values), and assay protocols (MTT vs. resazurin) .

- Orthogonal Validation : Confirm anti-cancer activity via apoptosis assays (Annexin V/PI staining) alongside ROS generation measurements .

- Statistical Tools : Use multivariate analysis (PCA) to identify outliers or batch effects in high-throughput screens .

How does the presence of bromine and methoxy substituents influence the reactivity and interaction of this compound with biological targets?

Structure-Activity Relationship (SAR):

Q. Experimental Validation :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets .

- Fluorescence Quenching : Monitor binding to serum albumin (BSA) via Stern-Volmer plots to assess pharmacokinetics .

What are the challenges in refining the crystal structure of this compound using SHELXL, and how can they be addressed?

Crystallography Challenges:

- Disordered Halogens : Bromine atoms may exhibit positional disorder. Apply "PART" instructions in SHELXL to refine occupancy .

- Twinned Data : Test for twinning (e.g., Hooft parameter > 0.5) and use TWIN/BASF commands .

- Hydrogen Bond Networks : Use PLATON to validate hydrogen-bonding patterns and assign R₁²(8) motifs .

How do structural modifications at the chromene core or aryl carboxamide group alter the compound's pharmacological profile?

Advanced SAR Strategies:

- Chromene Modifications :

- 7-Substitution : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance cytotoxicity .

- Ring Expansion : Synthesize 4H-chromene analogs to test π-conjugation effects on fluorescence .

- Carboxamide Variations :

- N-Alkylation : Introduce ethyl/methyl groups to modulate logP and blood-brain barrier penetration .

- Aryl Substitution : Replace 2,4-dimethoxyphenyl with heteroaromatic rings (e.g., pyridyl) to improve target selectivity .

Validation : Dose-response curves in 3D tumor spheroids vs. monolayer cultures to assess penetration efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.